molecular formula C19H24ClN3O B2514751 1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine CAS No. 1214809-47-8

1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine

Cat. No. B2514751
CAS RN: 1214809-47-8
M. Wt: 345.87
InChI Key: HCDBDJQHNMPKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a piperazine derivative that has been synthesized by chemists for its potential use as a research tool in various fields, including neuroscience, pharmacology, and biochemistry.

Mechanism of Action

CPP acts as a competitive antagonist of the NMDA receptor, binding to the receptor and blocking the activity of glutamate, the primary neurotransmitter that activates the receptor. This results in a decrease in the excitability of neurons and a reduction in synaptic plasticity, which is thought to underlie learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects in various systems. In the nervous system, CPP has been shown to inhibit long-term potentiation, a process that is thought to be involved in memory formation. In the cardiovascular system, CPP has been shown to induce vasodilation, which may have implications for the treatment of hypertension.

Advantages and Limitations for Lab Experiments

CPP has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for research on CPP. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study specific subtypes of the receptor. Another area of interest is the use of CPP as a potential therapeutic agent for the treatment of neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to understand the potential toxic effects of CPP and to develop safer dosing protocols for its use in research.

Synthesis Methods

The synthesis of CPP involves the reaction of 1-(3-chlorophenyl)piperazine with propargyl bromide in the presence of sodium hydride. The resulting product is then treated with piperidine-2-carbonyl chloride to yield CPP. This method of synthesis has been optimized to produce high yields of CPP with minimal impurities.

Scientific Research Applications

CPP has been used extensively in scientific research as a tool to study the function of various receptors and ion channels in the nervous system. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning and memory. CPP has also been used to study the function of nicotinic acetylcholine receptors, which are involved in various physiological processes, including muscle contraction and cognitive function.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O/c1-2-9-22-10-4-3-8-18(22)19(24)23-13-11-21(12-14-23)17-7-5-6-16(20)15-17/h1,5-7,15,18H,3-4,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDBDJQHNMPKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine

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